(1S)-(-)-Camphanic chloride

Description

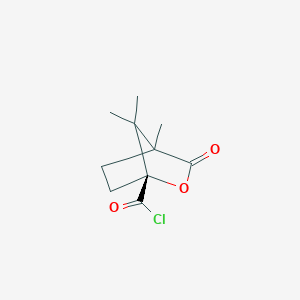

Structure

3D Structure

Properties

CAS No. |

39637-74-6 |

|---|---|

Molecular Formula |

C10H13ClO3 |

Molecular Weight |

216.66 g/mol |

IUPAC Name |

(1R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride |

InChI |

InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9?,10-/m0/s1 |

InChI Key |

PAXWODJTHKJQDZ-AXDSSHIGSA-N |

SMILES |

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C |

Isomeric SMILES |

CC1([C@]2(CCC1(C(=O)O2)C)C(=O)Cl)C |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C |

Other CAS No. |

39637-74-6 |

Pictograms |

Corrosive |

Synonyms |

[1S]-3-Oxo-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptane-1-carbonyl Chloride |

Origin of Product |

United States |

Synthetic Methodologies for 1s Camphanic Chloride

Classical and Contemporary Preparative Routes

The synthesis of (1S)-(-)-Camphanic chloride is predominantly achieved through two principal routes: the conversion of (1S,4R)-Camphanic Acid and direct chlorination methods. These approaches have been refined over time to optimize yield and purity.

Synthesis from (1S,4R)-Camphanic Acid Precursors

A well-established and convenient three-step procedure for preparing this compound begins with (+)-camphoric acid. tandfonline.com This process involves the intermediate formation of (-)-bromocamphoric anhydride, followed by the synthesis of (-)-camphanic acid. tandfonline.com (1S)-(-)-Camphanic acid itself is a delta-lactone and is commercially available as a white to slightly beige crystalline powder. chemicalbook.com It serves as a direct precursor in the final chlorination step to yield the target compound. chemicalbook.comsigmaaldrich.com

Direct Chlorination Approaches (e.g., Thionyl Chloride Mediated Synthesis)

The most common and direct method for the synthesis of this compound is the reaction of (-)-(1S,4R)-camphanic acid with a chlorinating agent, most notably thionyl chloride (SOCl₂). sigmaaldrich.comchemicalbook.comsigmaaldrich.cn This reaction is typically performed by heating the reactants under reflux. orgsyn.org The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

Other chlorinating agents, such as phosphorus pentachloride (PCl₅), can also be employed. The reaction with PCl₅ is typically conducted in an anhydrous solvent like chloroform (B151607) under reflux conditions.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the thionyl chloride mediated synthesis, using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. orgsyn.org The reaction is often heated under reflux for several hours to drive it to completion. orgsyn.org After the reaction, the excess thionyl chloride is typically removed by rotary evaporation or vacuum distillation. orgsyn.org To ensure the complete removal of residual thionyl chloride, toluene (B28343) can be added and subsequently evaporated under reduced pressure, a process that is often repeated multiple times. orgsyn.org

A detailed procedure involves adding (-)-(1S,4R)-Camphanic acid in portions to thionyl chloride and refluxing for 3 hours. orgsyn.org Subsequent removal of excess thionyl chloride and toluene azeotropic distillation affords the product in high yield (99%) and purity, with a melting point of 69–71°C. orgsyn.org The purity of the product obtained through this method is often sufficient for direct use in most acylation reactions. orgsyn.org However, for higher purity, recrystallization from solvents like carbon tetrachloride can be performed. orgsyn.org

| Parameter | Thionyl Chloride Method | Phosphorus Pentachloride Method |

| Reagent | Thionyl chloride (SOCl₂) | Phosphorus pentachloride (PCl₅) |

| Solvent | Toluene (optional, for purification) | Chloroform |

| Temperature | Reflux (e.g., 40–45°C in toluene) | Reflux (60–65°C) |

| Time | 3-8 hours | 2-3 hours |

| Yield | ~99% (optimized) | 70–78% |

| Byproducts | SO₂, HCl (gaseous) | POCl₃, PCl₃ |

Comparative Analysis of Synthetic Strategies

The choice of synthetic route for this compound depends on factors such as desired purity, yield, and the scale of the reaction.

Efficiency and Purity Considerations of Different Pathways

The thionyl chloride route is generally favored for its high yield and the ease of byproduct removal. orgsyn.org The purity of the resulting this compound is typically high, often exceeding 98%, and can be used directly for many applications without further purification. sigmaaldrich.cnorgsyn.org

The phosphorus pentachloride method, while also effective, tends to result in slightly lower yields (70-78%). The removal of phosphorus-based byproducts may also require additional purification steps compared to the thionyl chloride method.

Discussion of Biocatalytic vs. Chemical Synthesis Approaches

While chemical synthesis is the predominant method for producing this compound, biocatalysis presents an alternative with potential advantages in terms of sustainability and specificity. mt.com Biocatalysis, the use of enzymes to catalyze chemical reactions, often operates under milder conditions and can lead to higher enantiomeric purity, reducing the need for chiral separation steps. mt.com

However, for the direct synthesis of an acyl chloride like this compound, chemical methods remain more straightforward and widely practiced. Biocatalytic approaches might be more applicable to the synthesis of the precursor, (1S,4R)-Camphanic acid, or its derivatives. The development of robust enzymes for the direct chlorination of carboxylic acids is an ongoing area of research. europa.eu While specific biocatalytic routes for this compound are not extensively documented in the provided search results, the principles of biocatalysis suggest a potential future direction for a "greener" synthesis. mt.comechemi.comechemi.com

| Approach | Advantages | Disadvantages |

| Chemical Synthesis | Well-established, high yields, readily available reagents. | Can involve harsh reagents and conditions. |

| Biocatalysis | High specificity, milder reaction conditions, environmentally friendly. | Enzyme stability and availability can be limiting; may not be suitable for all reaction types. |

Chemical Reactivity and Mechanistic Investigations of 1s Camphanic Chloride

Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for (1S)-(-)-Camphanic chloride is nucleophilic acyl substitution. In this mechanism, a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. This process is fundamental to the formation of esters and amides. The general mechanism involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and expel the chloride leaving group. chemguide.co.uk

This compound readily reacts with both chiral and achiral alcohols to form diastereomeric esters. fishersci.fi This reaction is a cornerstone of its application in determining the enantiomeric purity of alcohols and in separating racemic mixtures. fishersci.fiorgsyn.orgnih.gov The formation of these diastereomers allows for their separation by techniques such as chromatography or crystallization. nih.gov

For instance, the reaction with a racemic alcohol results in two diastereomeric esters with different physical properties, which can then be separated. This method has been successfully used in the resolution of various alcohols. orgsyn.orgnih.gov The general reaction is as follows:

This compound + R-OH → (1S)-Camphanate ester of R-OH + HCl

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride produced. byjus.com

The efficiency and selectivity of esterification reactions with this compound are significantly influenced by the choice of catalyst and the reaction environment.

Catalysts:

Pyridine (B92270): Pyridine is a commonly used base and catalyst in these esterification reactions. orgsyn.org It serves to neutralize the HCl byproduct and can also act as a nucleophilic catalyst, activating the acyl chloride. In the presence of pyridine, the reaction is thought to proceed through an acyl ammonium (B1175870) intermediate, which is more reactive towards the alcohol. akjournals.com

4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions and is often used to accelerate esterifications, particularly with sterically hindered alcohols. mdpi.comresearchgate.net DMAP is a stronger nucleophile than pyridine and reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. organic-chemistry.org This intermediate then readily reacts with the alcohol. Even catalytic amounts of DMAP (0.05-2 mol%) can significantly promote the acylation of alcohols with acid anhydrides under solvent-free conditions. nih.gov

Reaction Environment:

Solvent: The choice of solvent can impact reaction rates and yields. Aprotic solvents such as dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. mdpi.comcommonorganicchemistry.com Dichloromethane is a frequent choice for these reactions. mdpi.com

Temperature: Esterification reactions with this compound are often conducted at room temperature. byjus.commdpi.com However, for sterically hindered substrates, elevated temperatures (40–60°C) may be necessary to achieve reasonable reaction rates.

Reaction Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the alcohol and the reaction conditions. orgsyn.orgmdpi.com

Table 1: Influence of Catalysts on Esterification of this compound

| Catalyst | Role | Mechanistic Feature | Typical Conditions |

|---|---|---|---|

| Pyridine | Base and Nucleophilic Catalyst | Forms an acyl ammonium intermediate. akjournals.com | Used as a solvent or co-solvent. orgsyn.org |

| DMAP | Nucleophilic Catalyst | Forms a highly reactive N-acylpyridinium salt. organic-chemistry.org | Catalytic amounts (0.05-2 mol%). nih.gov |

Similar to esterification, this compound reacts with primary and secondary amines to form amides. commonorganicchemistry.com This reaction proceeds through a nucleophilic acyl substitution mechanism where the amine acts as the nucleophile. chemguide.co.uk The reaction is generally vigorous and often carried out in the presence of a base to neutralize the HCl formed. chemguide.co.uklibretexts.org

The general reaction is:

This compound + R-NH₂ → (1S)-Camphanamide of R-NH₂ + HCl

The reaction of acyl chlorides with amines is typically fast and can be performed at room temperature in an aprotic solvent like dichloromethane or THF with a suitable base such as triethylamine (B128534) (TEA). commonorganicchemistry.com The formation of amides from this compound is utilized for the chiral resolution of amines.

Esterification Reactions with Chiral and Achiral Alcohols

Hydrolytic Transformations of this compound

This compound is sensitive to moisture and undergoes hydrolysis in the presence of water to form (1S)-(-)-camphanic acid and hydrogen chloride. fishersci.fi This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile.

This compound + H₂O → (1S)-(-)-Camphanic acid + HCl

Due to its reactivity with water, it is crucial to handle and store this compound under anhydrous conditions to maintain its integrity. fishersci.fi The hydrolysis can be a competing reaction during esterification or amidation if the reaction conditions are not sufficiently dry. The efficiency of hydrolysis can be optimized, for example, by using a response surface methodology to control factors like the acid concentration in the solvent. researchgate.net

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects play a crucial role in determining the stereoselectivity of reactions involving this compound, particularly in the kinetic resolution of chiral amines and alcohols. These effects arise from the specific spatial arrangement of orbitals and can influence the transition state energies of competing reaction pathways. researchgate.net

In the acylation of N-heterocycles, a previously unrecognized stereoelectronic effect has been identified as a key factor in the kinetic resolution. researchgate.net The rigid bicyclic structure of the camphanoyl group imposes significant steric and electronic constraints on the transition state of the acylation reaction. mdpi.com This can lead to a preference for one enantiomer of a racemic substrate to react faster than the other, enabling kinetic resolution. The interplay of steric hindrance and electronic interactions, such as those between lone pairs and anti-bonding orbitals, dictates the preferred trajectory of nucleophilic attack. pitt.eduyoutube.com

Theoretical Studies of Reaction Mechanisms

Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms and stereochemical outcomes of reactions involving camphanic acid and its derivatives. researchgate.netuniroma1.it DFT calculations can provide insights into the geometries and energies of reactants, transition states, and products, helping to rationalize experimental observations.

For instance, DFT calculations have been used to analyze the conformations of diastereomeric products formed from the reaction of this compound with amines, providing a deeper understanding of the factors controlling diastereoselectivity. mdpi.com In the study of the manganese-catalyzed lactonization of camphanic acid, DFT analysis pointed towards a rebound-type mechanism involving a highly reactive Mn(IV)-oxyl intermediate. uniroma1.it While specific theoretical studies focusing solely on the reaction mechanisms of this compound are not extensively detailed in the provided search results, the application of computational methods to related systems underscores their importance in elucidating complex reaction pathways. researchgate.net

Applications in Asymmetric Synthesis and Chiral Induction

(1S)-(-)-Camphanic Chloride as a Chiral Auxiliary

As a chiral auxiliary, this compound is covalently attached to a prochiral substrate, introducing a chiral element that directs subsequent chemical transformations to occur with a high degree of stereoselectivity. mdpi.comtcichemicals.com This approach is fundamental in creating enantiomerically enriched or pure compounds from achiral or racemic starting materials. The auxiliary is typically removed in a later step to yield the desired chiral product. tcichemicals.com

The primary role of this compound as a chiral auxiliary is to induce diastereoselectivity. When reacted with a racemic or prochiral molecule containing a suitable functional group (commonly an alcohol or amine), it forms a mixture of diastereomers. mdpi.comfishersci.fichemicalbook.com Due to their different physical properties, these diastereomers can often be separated by standard laboratory techniques such as crystallization or chromatography. fishersci.firesearchgate.net

For instance, the reaction of a racemic alcohol with this compound yields two diastereomeric camphanate esters. The steric hindrance imposed by the camphanoyl group influences the approach of reagents in subsequent reactions, favoring the formation of one diastereomer over the other. dokumen.pub This principle has been applied in various organic transformations, including reductions, alkylations, and cycloadditions.

A notable application involves the diastereoselective cyclopropanation of alkenes. acs.org While the direct use of this compound as a ligand for a metal catalyst showed modest enantioselectivity, the underlying principle of using a chiral appendage to influence the stereochemical course of the reaction is a cornerstone of asymmetric catalysis. acs.org In another example, the derivatization of racemic 2,6-diaminotriptycene with this compound allowed for the formation and subsequent separation of the resulting diastereomers. mdpi.com

Table 1: Examples of Diastereoselective Transformations Using this compound

| Starting Material | Transformation | Outcome | Reference |

|---|---|---|---|

| Racemic Alcohols/Amines | Esterification/Amidation | Formation of separable diastereomers | fishersci.fichemicalbook.com |

| Racemic 2,6-diaminotriptycene | Amidation | Formation and separation of diastereomers | mdpi.com |

| Alkenes (with chiral catalyst) | Cyclopropanation | Diastereoselective product formation | acs.org |

By extension of its role in diastereoselective reactions, this compound is instrumental in the enantioselective synthesis of complex molecules. After the separation of the diastereomeric intermediates, the chiral auxiliary is cleaved, yielding the enantiomerically pure or enriched target molecule. tcichemicals.com This strategy has been successfully employed in the synthesis of a variety of intricate structures.

The synthesis of complex carbocycles, for example, can be achieved through enantioselective C-H insertion reactions where the stereoselectivity is guided by a chiral catalyst. chemrxiv.org Although not directly using camphanic chloride as the catalyst ligand in this specific instance, the principle of using a chiral controller to build complex architectures is the same. The derivatization of helicenols with this compound is a prime example where the resulting diastereomers can be separated chromatographically, providing access to enantiopure helicenes, which are molecules with unique helical chirality. mdpi.comresearchgate.net

Kinetic Resolution Strategies Utilizing this compound

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture based on the differential rates of reaction of the enantiomers with a chiral reagent or catalyst. This compound is effectively used in this context. mdpi.combeilstein-journals.org

In a typical kinetic resolution, the chiral reagent reacts faster with one enantiomer of the racemate than the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the diastereomeric product formed from the more reactive enantiomer. For example, in the reaction of racemic mexiletine (B70256) with this compound, the (R)-enantiomer was found to react approximately six times faster than the (S)-enantiomer, leading to a diastereomeric excess of up to 74%. akjournals.com This allows for the separation of the faster-reacting enantiomer (as the camphanate ester) from the slower-reacting, unreacted enantiomer. akjournals.com

The success of kinetic resolution is often dependent on the ability to stop the reaction at an optimal point to maximize both the yield and the enantiomeric excess of the desired product. Careful analysis is required, as incomplete reactions can complicate the determination of enantiomeric purity. tcichemicals.com

Table 2: Kinetic Resolution of Racemic Compounds with this compound

| Racemic Compound | Outcome | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| Mexiletine | (R)-isomer reacts faster | Up to 74% | akjournals.com |

| 1,5-Dicarbonyl compounds | Organocatalytic kinetic resolution | N/A | beilstein-journals.org |

| Primary Amines | Sulfonylation with (+)-Camphor-10-sulfonyl Chloride | N/A | dokumen.pub |

Application in Natural Product Inspired Synthesis

The structural motifs found in natural products often serve as inspiration for the design of new synthetic molecules with potential biological activity. This compound, itself derived from the natural product camphor (B46023), plays a role in the synthesis of these inspired compounds. orgsyn.org

Its utility is particularly evident in the synthesis of complex molecules where precise control of stereochemistry is paramount. For instance, in the synthesis of a homologue of the sandalwood odorant Polysantol®, this compound was used to separate a mixture of epimeric alcohols. researchgate.net The derivatization led to the formation of diastereomeric camphanates that could be separated, allowing for the isolation of the enantiomerically pure final products for organoleptic evaluation. researchgate.net This highlights its importance in accessing specific stereoisomers of complex, natural product-like molecules.

Role in the Synthesis of Advanced Organic Scaffolds

The construction of novel and advanced organic scaffolds is a key area of research in organic chemistry, with implications for materials science and medicinal chemistry. This compound aids in the synthesis of such scaffolds by enabling the introduction and control of chirality.

Triptycenes are rigid, three-dimensional molecules that have been explored for a variety of applications. mdpi.comnih.gov The synthesis of chiral triptycenes often requires the resolution of racemic intermediates. In one example, racemic 1,8-dihydroxytriptycene was reacted with this compound, but the separation of the resulting diastereomers proved difficult. nih.gov However, for a different chiral triptycene (B166850) derivative, treatment with this compound allowed for the successful separation of the diastereomeric mixture using preparative thin-layer chromatography. nih.gov This demonstrates its utility in accessing enantiopure, advanced molecular architectures. Similarly, it has been used in the synthesis of helicene-based chiral auxiliaries and in the resolution of crown-shaped cyclotriveratrylene (B73569) derivatives. mdpi.combeilstein-journals.org

Chiral Resolution and Enantioseparation Techniques Employing 1s Camphanic Chloride

Diastereomeric Ester Formation for Racemate Resolution

The primary strategy for resolving racemic alcohols and amines using (1S)-(-)-camphanic chloride involves converting the enantiomers into diastereomeric esters. chemicalbook.comfishersci.ficymitquimica.com This transformation is the cornerstone of several separation methodologies.

Principles of Diastereomer Formation and Properties

The reaction of a racemic mixture, such as a chiral alcohol or amine, with the enantiomerically pure this compound results in the formation of a mixture of two diastereomers. libretexts.org This occurs through a nucleophilic acyl substitution, where the hydroxyl or amino group of the racemate attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion.

Since the camphanic chloride used is optically pure (1S configuration), the resulting products are diastereomers, for instance, (R)-alcohol-(1S)-camphanate and (S)-alcohol-(1S)-camphanate. Unlike the original enantiomers, which have identical physical properties, these diastereomers possess distinct physical and chemical characteristics. libretexts.orgspcmc.ac.incontineo.in These differences, including solubility, melting point, and chromatographic retention times, arise because they are not mirror images of each other and have different three-dimensional structures. spcmc.ac.incontineo.in This dissimilarity in physical properties is the fundamental principle that allows for their separation. libretexts.org

Crystallization-Based Separation of Diastereomers

One of the classical and effective methods for separating the newly formed diastereomeric esters is fractional crystallization. google.comorgsyn.org This technique leverages the differences in solubility between the diastereomers in a specific solvent system. google.com

The process typically involves dissolving the mixture of diastereomeric esters in a suitable solvent, often an ester-based solvent like ethyl acetate (B1210297) or butyl acetate, and allowing the solution to cool gradually. google.comgoogle.com One diastereomer, being less soluble in the chosen solvent, will crystallize out of the solution preferentially, while the more soluble diastereomer remains in the mother liquor. google.comresearchgate.net Seeding the solution with a small crystal of the desired diastereomer can facilitate this process. google.com The solid, enriched in one diastereomer, can then be isolated by filtration. google.com Subsequent hydrolysis of the separated diastereomeric esters allows for the recovery of the individual, enantiomerically pure alcohols or amines. researchgate.netnih.gov For instance, racemic compounds have been successfully resolved by forming diastereomers with this compound, which are then separated by crystallization and subsequently hydrolyzed to yield the pure enantiomers. nih.govresearchgate.net

Chromatographic Separation of (1S)-(-)-Camphanic Acid Derivatives

Chromatographic techniques provide a powerful and widely used alternative to crystallization for the separation of diastereomers derived from this compound. The derivatization step converts the enantiomers into diastereomers, which can then be separated on achiral stationary phases. researchgate.nettcichemicals.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analytical and preparative separation of diastereomeric camphanate esters. nih.gov By converting the enantiomeric mixture into diastereomers, separation can be achieved on a standard, non-chiral (achiral) HPLC column, which is often more robust and less expensive than a chiral stationary phase (CSP). scribd.com

The principle relies on the different interactions of the diastereomers with the stationary and mobile phases, leading to different retention times. A reversed-phase HPLC method, for example, was successfully developed for the enantioseparation of (R,S)-mexiletine after derivatization with this compound. akjournals.comakjournals.com This method utilized a C18 column and a mobile phase of aqueous trifluoroacetic acid and acetonitrile (B52724), achieving excellent separation. akjournals.comakjournals.com

Studies have shown that this compound is an effective chiral derivatizing reagent for a variety of compounds, including flavonoids, allowing for their resolution via reversed-phase HPLC. nih.gov The separated diastereomers can be collected, and the original enantiomers can be recovered by hydrolyzing the ester linkage. akjournals.com

Table 1: HPLC Separation of Diastereomeric Derivatives of (R,S)-Mexiletine

| Chiral Derivatizing Reagent | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| This compound | 7.41 | 1.32 | 4.82 |

| (S)-TFPC | 4.50 | 1.22 | 3.59 |

Data sourced from a comparative study on the HPLC enantioseparation of (R,S)-Mexiletine. akjournals.com

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another valuable technique for the separation of chiral compounds after derivatization with this compound, particularly for volatile analytes. researchgate.net The derivatization process renders the non-volatile or polar analytes (like alcohols and amines) more volatile and thermally stable, making them suitable for GC analysis. iptsalipur.orgresearchgate.net

The resulting diastereomeric esters, having different volatilities and interactions with the GC stationary phase, can be separated on a standard achiral capillary column. researchgate.netresearchgate.net For example, an improved method for the simultaneous determination of nornicotine, anatabine, and anabasine (B190304) enantiomers was developed using this compound derivatization followed by analysis on an achiral GC column with a nitrogen-phosphorus detector (NPD). researchgate.net This approach has also been used to identify and separate stereoisomers of borneol. researchgate.net

Table 2: GC-based Resolution of Borneol and Isoborneol Stereoisomers

| Analyte | Derivatizing Agent | Result |

|---|---|---|

| (+)- and (-)-isoborneol | This compound | Successful separation from (+)- and (-)-borneol (B1667373) isomers |

| (+)- and (-)-borneol | This compound | Successful separation from (+)- and (-)-isoborneol isomers |

Based on a study to identify "synthetic" and "semi-synthetic" borneol products. researchgate.net

Supercritical Fluid Chromatography (SFC) Enhancements

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing advantages over HPLC, such as faster analysis times and reduced organic solvent consumption. The use of supercritical carbon dioxide as the main component of the mobile phase makes it a "greener" chromatography technique. mdpi.com

While SFC is often used with chiral stationary phases for direct enantioseparation, derivatization with reagents like this compound can enhance separation on both chiral and achiral columns. researchgate.net The conversion to diastereomers can significantly improve the resolution between stereoisomers, especially for complex molecules or when baseline separation is difficult to achieve directly. researchgate.net For instance, the enantiomeric excess of compounds can be checked by means of supercritical chiral HPLC after the formation of diastereomeric salts. google.com The combination of achiral chemical derivatization with SFC using chiral stationary columns has been shown to improve the enantiomeric resolution of polar stereoisomers that are otherwise difficult to separate. researchgate.net

Post-Separation Derivatization and Recovery of Enantiomers

Following the successful separation of diastereomeric esters formed from a racemic mixture and this compound, the crucial final step is the cleavage of the ester linkage. This process liberates the individual, optically pure enantiomers of the target compound and allows for the recovery of the chiral auxiliary, (-)-camphanic acid, which can often be recycled. The efficiency and mildness of this cleavage are paramount to ensure that the enantiomeric purity achieved during separation is not compromised by racemization or degradation.

The most prevalent method for cleaving camphanate esters is hydrolysis, which can be conducted under acidic or basic conditions. The choice of method depends on the stability of the target enantiomer to the reaction conditions.

Acid-Catalyzed Hydrolysis

Acidic hydrolysis is a common and effective method for recovering chiral alcohols and amines from their corresponding camphanate esters. This typically involves refluxing the separated diastereomer in the presence of a strong acid.

For instance, in the resolution of (R,S)-mexiletine, the separated diastereomer was treated with a mixture of concentrated hydrochloric acid and glacial acetic acid. akjournals.com The reaction mixture was refluxed for four hours, followed by evaporation to dryness. The resulting residue, containing the enantiomerically pure (R)-mexiletine, was then dissolved in water and neutralized with sodium carbonate to precipitate the final product. akjournals.com This approach highlights a robust method for amide-containing compounds.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, offers an alternative route, often preferred for substrates sensitive to acidic conditions. This method involves treating the camphanate ester with an inorganic base in an aqueous or mixed aqueous-organic solvent system. Conditions can range from vigorous, such as using sodium hydroxide (B78521), to milder, employing reagents like lithium hydroxide (LiOH) or potassium carbonate (K2CO3). tcichemicals.com

Mild hydrolysis conditions are particularly important to prevent potential racemization of the liberated enantiomer. For example, using LiOH in a tetrahydrofuran (B95107) (THF)/water mixture at 0°C has been suggested as a gentle method for cleaving camphanate esters while preserving the stereochemical integrity of the product. In the resolution of certain deacetamidothiocolchicin-7-ols, basic hydrolysis was successfully employed to yield the optically pure alcohol enantiomers from their separated camphanate esters. colab.ws Similarly, the saponification of camphanate esters has been used to recover (-)-camphanic acid for potential reuse. researchgate.net

Recovery and Recycling of the Chiral Auxiliary

The table below summarizes various research findings on the recovery of enantiomers from their (1S)-(-)-camphanate derivatives.

Table 1: Examples of Enantiomer Recovery from (1S)-(-)-Camphanate Diastereomers

| Racemic Compound | Target Enantiomer | Cleavage Method | Reagents & Conditions | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Deacetamidothiocolchicin-7-ol | Optically pure alcohols (aS,7S and aR,7R) | Hydrolysis | Not specified | Optically pure alcohols obtained. | nih.gov |

| α-Hydroxy-N-desmethyltamoxifen | (+)- and (-)-α-hydroxy-N-desmethyltamoxifen | Hydrolysis | Not specified | Enantiomers successfully recovered. | nih.gov |

| (R,S)-Mexiletine | (R)-Mexiletine | Acid Hydrolysis | Concentrated HCl and glacial AcOH, reflux for 4h | Native (R)-mexiletine was recovered. | akjournals.com |

| Bicyclo[3.3.1]nonane-2,6-diols | Enantiomers of diols | Saponification | Not specified | (-)-Camphanic acid was recovered. | researchgate.net |

| Chiral Diol Intermediate for FK-788 | (R)-Diol | Hydrolysis | Not specified | Generated key chiral diol intermediate and allowed for recycling of the chiral auxiliary. | researchgate.netmdpi.com |

Table 2: Common Reagents for Camphanate Ester Cleavage

| Cleavage Type | Reagent(s) | Typical Conditions | Notes | Reference(s) |

|---|---|---|---|---|

| Acid-Catalyzed | Hydrochloric Acid (HCl) & Acetic Acid (AcOH) | Reflux | Effective for robust molecules like mexiletine (B70256). | akjournals.com |

| Base-Catalyzed | Lithium Hydroxide (LiOH) | THF/H₂O, 0°C | Mild conditions to mitigate racemization. | |

| Base-Catalyzed | Potassium Carbonate (K₂CO₃) / MeOH | Not specified | Effective for recovering enantiopure alcohols. | tcichemicals.com |

| Base-Catalyzed | Sodium Hydroxide (NaOH) or other bases | Not specified | General saponification for ester cleavage. | colab.wsresearchgate.net |

Stereochemical Elucidation and Chiral Analytical Methodologies

(1S)-(-)-Camphanic Chloride as a Chiral Derivatizing Agent for Enantiomeric Excess Determination

The primary application of this compound is in converting a mixture of enantiomeric alcohols or amines into a mixture of diastereomeric esters or amides. This transformation is crucial because enantiomers, having identical physical properties in an achiral environment, are notoriously difficult to separate. However, the resulting diastereomers can be separated and quantified using achiral methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC). sigmaaldrich.comnumberanalytics.comakjournals.com The relative amounts of the separated diastereomers directly correspond to the enantiomeric ratio of the original alcohol or amine, allowing for the precise calculation of enantiomeric excess (e.e.). nih.govnih.gov

Derivatization Protocols for Alcohols and Amines

The derivatization reaction involves a nucleophilic acyl substitution where the alcohol or amine attacks the carbonyl carbon of the camphanic chloride, leading to the formation of a stable ester or amide, respectively. These reactions are typically straightforward and proceed under mild conditions.

For alcohols , the reaction is commonly carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst and scavenges the hydrogen chloride (HCl) byproduct. The reaction is often performed in an aprotic solvent like dichloromethane (B109758) (DCM). akjournals.com

For amines , the derivatization is similar, forming stable amide linkages. The reaction conditions can be adjusted based on the reactivity and steric hindrance of the amine. For instance, some protocols involve the use of triethylamine (B128534) in dichloromethane. academie-sciences.fr

Below is a table summarizing typical derivatization protocols.

| Analyte Class | Reagents | Solvent | Typical Conditions | Reference |

| Alcohols | This compound, Pyridine | Dichloromethane (DCM) | Room temperature | |

| Amines | This compound, Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature | academie-sciences.fr |

| Amines (e.g., Mexiletine) | This compound | Dichloromethane (DCM) | Room temperature, 1 hour vortexing | akjournals.com |

Quantitative Analysis of Enantiomeric Ratios

Once the diastereomeric derivatives are formed, their ratio must be accurately measured. This is typically accomplished using chromatographic techniques that separate the diastereomers, followed by detection. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a common method used for the separation of the diastereomeric esters or amides. sigmaaldrich.comakjournals.com Using a standard achiral column (e.g., reversed-phase), the different polarities of the diastereomers lead to different retention times, allowing for their separation and quantification via a detector, such as a UV detector. akjournals.com

Gas Chromatography (GC) is another powerful technique for this purpose, particularly for volatile analytes. nih.govresearchgate.net The diastereomeric derivatives are separated based on their different boiling points and interactions with the stationary phase of the GC column. A study on the determination of tobacco alkaloids utilized GC with a nitrogen-phosphorus detector (GC-NPD) after derivatization with this compound. researchgate.net This method demonstrated excellent linearity (coefficients of determination, R² > 0.9989) and low limits of detection (LOD) and quantitation (LOQ), ranging from 0.087 to 0.24 μg g⁻¹ and 0.29 to 0.81 μg g⁻¹, respectively. researchgate.net

The following table presents data from a study on the chiral determination of tobacco alkaloids using this compound derivatization followed by GC analysis, showcasing the method's quantitative performance. researchgate.net

| Parameter | Result |

| Linearity (R²) | > 0.9989 |

| Limit of Detection (LOD) | 0.087–0.24 μg g⁻¹ |

| Limit of Quantitation (LOQ) | 0.29–0.81 μg g⁻¹ |

| Recoveries | 94.3%–104.2% |

| Within-laboratory Relative Standard Deviations (RSDr) | 0.51%–3.89% |

Determination of Absolute Configuration using (1S)-(-)-Camphanate Derivatives

Beyond determining enantiomeric purity, this compound is a valuable tool for assigning the absolute configuration of chiral alcohols and amines. researchgate.nettcichemicals.com This is achieved by analyzing the stereochemistry of the diastereomeric products using methods like X-ray crystallography or NMR spectroscopy. researchgate.nettcichemicals.com

X-ray Crystallographic Analysis of Diastereomeric Camphanates

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration. researchgate.netmit.edu When a chiral alcohol or amine is derivatized with this compound of known absolute configuration (1S,4R), the resulting diastereomeric ester or amide can be crystallized. acs.orgcdnsciencepub.com

If a suitable single crystal of one of the diastereomers is obtained, its structure can be determined by X-ray diffraction. researchgate.net Since the absolute stereochemistry of the camphanate portion is known, it serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the chiral center(s) in the original alcohol or amine. tcichemicals.comacs.org This method has been successfully applied to various compounds, including helicenols and complex alcohols. researchgate.netcdnsciencepub.com For example, the absolute configuration of (+)-ethanol-1-d was determined to be R through neutron diffraction analysis of its (−)-(1S)-camphanate ester. acs.org Similarly, the configuration of a benzocycloheptadienol was established by crystallographic analysis of its camphanate derivative. cdnsciencepub.com

A key advantage of this approach is that obtaining a crystal of just one diastereomer is sufficient to determine the absolute configuration of both enantiomers of the starting material. tcichemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diastereomers

NMR spectroscopy is a powerful and widely accessible tool for distinguishing between the diastereomers formed from this compound. scielo.brwordpress.com In the NMR spectrum of a mixture of diastereomers, the corresponding nuclei in the two different diastereomers are in chemically non-equivalent environments. This non-equivalence leads to differences in their chemical shifts. scielo.brnih.gov

The analysis of chemical shift differences (Δδ) between the two diastereomers is a well-established empirical method for assigning absolute configuration, often referred to as the Mosher method when using α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). tcichemicals.commdpi.com A similar principle applies to camphanate derivatives. scielo.br

After derivatizing the chiral analyte with this compound, the ¹H or ¹³C NMR spectrum of the resulting diastereomeric mixture is recorded. The signals for specific protons or carbons in one diastereomer will appear at a different chemical shift compared to the corresponding signals in the other diastereomer. nih.gov

This difference in chemical shifts is due to the different spatial arrangements of the two diastereomers, which causes specific nuclei to experience different magnetic shielding or deshielding effects from anisotropic groups within the molecule. researchgate.nettcichemicals.com In the case of camphanate esters of helicenols, for instance, a model has been proposed to explain the observed chemical shifts. researchgate.net It suggests that to avoid steric clashes, the conformation around the O=C-C-O bond differs between the (M)- and (P)-helicenol derivatives. researchgate.netacs.org In the (M)-helicenol camphanate, the lactone carbonyl points towards the helicene, while in the (P)-helicenol camphanate, it points away, leading to predictable differences in the NMR spectra. researchgate.netacs.org By systematically analyzing these chemical shift differences for various protons in the molecule and comparing them to established models, the absolute configuration of the original chiral center can be deduced. researchgate.netscielo.brresearchgate.net

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy Correlations

This compound and its parent compound, camphanic acid, serve as subjects in advanced spectroscopic studies for stereochemical assignment. Vibrational circular dichroism (VCD), in particular, is a powerful technique for determining the absolute configuration and conformation of chiral molecules in solution. researchgate.net This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint. researchgate.net The absolute configuration of a molecule can be determined by comparing the experimental VCD spectrum with theoretical spectra generated through quantum chemical calculations, such as density functional theory (DFT). researchgate.net

A notable study investigated the vibrational absorption and VCD spectra of (-)-(1S,3R)-camphanic acid and (-)-(1S,3R)-camphanic chloride in deuterated chloroform (B151607) solutions. researchgate.netnih.gov For the parent acid, the experimental spectra showed very good agreement with DFT calculations, allowing for the definitive assignment of its absolute conformation and configuration in both dilute and concentrated solutions. researchgate.netnih.gov However, for this compound itself, the study found a significant disagreement between the conformer populations predicted by DFT calculations and those deduced from the experimental VCD spectra. researchgate.netnih.gov This discrepancy highlights the complexities in theoretical modeling of conformationally flexible and reactive molecules like acyl chlorides.

The utility of VCD extends to derivatives of this compound. In synthetic chemistry, VCD analysis of reaction products, such as esters formed from the chloride, can help elucidate the stereochemical outcome of a reaction. For instance, VCD spectroscopy has been used to analyze the deuterated products resulting from reactions involving derivatives of camphanic acid, confirming the stereochemistry of the newly formed chiral centers. rsc.org

| Spectroscopic Technique | Application to this compound & Derivatives | Key Findings |

| Vibrational Circular Dichroism (VCD) | Determination of absolute conformation and configuration in solution. | Disagreement found between DFT-predicted populations and experimental spectra for this compound. researchgate.netnih.gov |

| Density Functional Theory (DFT) Calculations | Theoretical prediction of VCD and absorption spectra to compare with experimental data. | Successfully predicted spectra for the parent (-)-(1S,3R)-camphanic acid but not for the chloride. researchgate.netnih.gov |

| Circular Dichroism (CD) | General analysis of chiral structures, including peptides and foldamers incorporating camphanic acid derivatives. uni-muenchen.deunits.it | Confirms the presence and nature of chiral structures. |

Applications in Complex Mixture Analysis and Stereoisomeric Profiling

This compound is a highly effective chiral derivatizing agent, widely used for the resolution and analysis of complex mixtures containing enantiomeric compounds, particularly alcohols and amines. fishersci.fisigmaaldrich.com The process involves reacting the chiral chloride with the analyte (e.g., a racemic alcohol) to form a pair of diastereomeric esters. These diastereomers possess different physical properties, which allows for their separation and quantification using standard, non-chiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.comresearchgate.net

A prominent application is in the stereoisomeric profiling of natural products and synthetic compounds. For example, a method was developed for the precise determination of the enantiomers of the tobacco alkaloids nornicotine, anatabine, and anabasine (B190304). researchgate.net In this method, the alkaloids in tobacco samples were derivatized with this compound, and the resulting diastereomeric derivatives were analyzed using an achiral gas chromatography-nitrogen phosphorus detector (GC-NPD) system. researchgate.net This approach enabled the successful profiling of enantiomeric compositions in different tobacco cultivars and assessment of changes during curing processes. researchgate.net The method demonstrated excellent performance, as detailed in the table below.

| Parameter | Result for Tobacco Alkaloid Derivatives |

| Linearity (R²) | > 0.9989 |

| Limit of Detection (LOD) | 0.087 to 0.24 µg g⁻¹ |

| Limit of Quantitation (LOQ) | 0.29 to 0.81 µg g⁻¹ |

| Recoveries | 94.3% to 104.2% |

| Within-Laboratory Relative Standard Deviations (RSDr) | 0.51% to 3.89% |

| Data sourced from a study on the chiral determination of tobacco alkaloids. researchgate.netresearchgate.net |

Another significant application is the differentiation of borneol stereoisomers. Synthetic borneol is a mixture of four stereoisomers: (+)-borneol, (-)-borneol (B1667373), (+)-isoborneol, and (-)-isoborneol. sci-hub.se To distinguish these, the isomers can be treated with this compound. researchgate.netsci-hub.se The resulting diastereomeric camphanate esters are then analyzed by gas chromatography, allowing for the identification of the specific stereoisomers present in commercial borneol products, which is critical for quality control. researchgate.netsci-hub.se Similarly, this derivatization strategy has been applied to determine the configurational isomers of astaxanthin (B1665798) by converting them into their corresponding diesters for HPLC analysis. researchgate.net

Computational and Theoretical Studies on 1s Camphanic Chloride and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in studying the properties of camphanic acid derivatives. These calculations allow for the investigation of molecular geometries, conformational preferences, and the prediction of spectroscopic data.

DFT calculations have been employed to analyze the conformational landscapes of camphanic acid and its derivatives. For the related (-)-(1S,3R)-camphanic acid, DFT calculations using the B3PW91 functional and cc-pVTZ basis set have identified multiple stable conformers. nih.gov In dilute solutions, the most stable monomeric conformer is characterized by an intramolecular hydrogen bond between the hydroxyl and lactone groups, accounting for approximately 70% of the monomer population at room temperature. nih.gov In more concentrated solutions, the calculations indicate the stabilization of a dimer formed through intermolecular hydrogen bonding of the carboxyl groups. nih.gov

However, a notable discrepancy has been observed for (1S)-(-)-Camphanic chloride itself. While DFT calculations can predict conformer populations, these predictions have been found to be in disagreement with populations deduced from experimental spectra for (-)-(1S,3R)-camphanic chloride. nih.govacs.orgresearchgate.net This suggests that the conformational behavior of the chloride derivative is more complex than that of the parent acid and may require more advanced theoretical models or consideration of solvent effects to achieve accurate predictions.

Quantum chemical calculations have also been used to compare the stability of ester bonds in derivatives of (-)-camphanic acid. Studies have shown that the energy required to break the ester bond in (-)-camphanic acid esters is less than that for similar bonds in (-)-borneol (B1667373) esters, a finding supported by the internal bond strength index (IBSI). researchgate.net

Table 1: Summary of DFT Conformational Studies on Camphanic Acid Derivatives

| Compound | Method | Key Findings | Reference |

| (-)-(1S,3R)-Camphanic acid | DFT (B3PW91/cc-pVTZ) | In dilute solution, the lowest energy conformer features an intramolecular H-bond. In concentrated solution, an intermolecularly H-bonded dimer is stabilized. | nih.gov |

| (-)-(1S,3R)-Camphanic chloride | DFT | Predicted conformer populations disagree with experimental findings. | nih.govacs.org |

| (-)-Camphanic acid esters | Quantum Chemical Calculations | Ester bond destruction requires less energy compared to (-)-borneol esters. | researchgate.net |

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting spectroscopic properties, which can be compared with experimental data to confirm structural and stereochemical assignments.

Vibrational absorption (VA) and vibrational circular dichroism (VCD) spectra of (-)-(1S,3R)-camphanic acid have been calculated using DFT. nih.gov The calculated spectra, based on the Boltzmann-weighted populations of the different conformers, show very good agreement with experimental spectra measured in deuterated chloroform (B151607). nih.gov This agreement allows for the confident assignment of the absolute conformation and configuration of the acid in both dilute and concentrated solutions. nih.govresearchgate.net

For other complex chiral molecules, TD-DFT calculations have been successfully used to predict electronic circular dichroism (ECD) spectra. researchgate.netresearchgate.net These theoretical spectra are often in good agreement with experimental results and can be used to assign the absolute configuration of the molecules with high confidence. researchgate.net While specific TD-DFT studies focusing solely on the electronic spectrum of this compound are not detailed in the provided sources, the methodology is well-established for related chiral compounds. researchgate.netresearchgate.net The combination of experimental spectra with DFT and TD-DFT calculations provides a robust framework for characterizing the electronic structure and chiroptical properties of complex molecules. researchgate.netdntb.gov.ua

Table 2: Predicted Spectroscopic Properties via Quantum Chemical Calculations

| Compound/Derivative | Spectroscopic Technique | Computational Method | Key Outcome | Reference |

| (-)-(1S,3R)-Camphanic acid | VA, VCD | DFT (B3PW91/cc-pVTZ) | Good agreement between calculated and experimental spectra, allowing absolute configuration assignment. | nih.govresearchgate.net |

| Related Chiral Compounds | ECD | TD-DFT | Successful assignment of absolute configuration based on calculated spectra. | researchgate.netresearchgate.net |

Molecular Modeling of Chiral Recognition Phenomena

This compound is widely used as a chiral derivatizing agent to separate enantiomers of alcohols and amines. chemicalbook.comresearchgate.net The reaction of this compound with a racemic analyte produces a pair of diastereomers, which can then be separated using achiral chromatography techniques.

Molecular modeling plays a crucial role in understanding the mechanisms behind this chiral recognition. For instance, in the chiral separation of mexiletine (B70256) enantiomers using cyclodextrins as chiral selectors, computer modeling of the host-guest complexes was used to elucidate the chiral discrimination mechanism. nih.gov The modeling results were consistent with the experimentally observed migration order of the enantiomers. nih.gov Although this example does not directly involve derivatization with camphanic chloride, it demonstrates the power of molecular modeling in explaining the structural basis of chiral recognition. Such modeling can reveal the specific intermolecular interactions—like hydrogen bonding, steric hindrance, or π-π stacking—that lead to the differential stability of diastereomeric complexes, which is the foundation of chiral separation. nih.gov

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Novel (1S)-(-)-Camphanic Chloride Analogues

The foundational role of this compound as a chiral derivatizing agent has spurred research into the rational design of novel analogues. The primary goal is to develop new reagents with enhanced capabilities for stereoisomeric separation, improved compatibility with a wider range of functional groups, and better crystallization properties of the resulting diastereomers.

Key Research Thrusts:

Modification of the Camphor (B46023) Skeleton: Researchers are exploring modifications to the core bicyclic structure of camphanic acid. Introducing different substituents can alter the steric and electronic properties of the derivatizing agent. This can lead to more pronounced differences in the physical properties (e.g., solubility, melting point) of the resulting diastereomeric esters or amides, simplifying their separation by crystallization or chromatography.

Introduction of New Functional Groups: Synthesis efforts have focused on creating analogues that can react with a broader array of chiral molecules. For instance, designing analogues with alternative reactive groups could extend their utility beyond alcohols and amines. Research has been conducted on the synthesis of esters of (-)-camphanic acid that incorporate nitrogen-containing heterocycles, aiming to create derivatives with unique properties.

Enhanced Spectroscopic Properties: For analytical applications, particularly in determining enantiomeric excess, analogues are being designed to incorporate chromophores or fluorophores. Such modifications would allow for more sensitive detection using techniques like HPLC with UV/Vis or fluorescence detectors.

Table 8.1: Examples of Synthesized this compound Analogues and Their Design Rationale

| Analogue Type | Modification | Rationale for Design | Potential Application |

| Ester Analogues | Introduction of nitrogen-containing heterocycles | To create derivatives with different polarity and potential for metal coordination. | Chiral separation, asymmetric catalysis |

| Amide Analogues | Reaction with various primary and secondary amines | To expand the scope of chiral resolution to different classes of amines. | Pharmaceutical intermediate synthesis |

| Dicamphanoyl Derivatives | Linking two camphanoyl moieties | To create bidentate chiral ligands for asymmetric synthesis. | Asymmetric catalysis, anti-HIV agents |

The design of these new molecules often leverages computational modeling to predict the interactions between the novel analogue and the target enantiomers, allowing for a more targeted and efficient synthetic effort.

Integration into High-Throughput Screening and Automated Synthesis Platforms

The operational simplicity and rapid reaction kinetics of derivatization with this compound make it an excellent candidate for integration into modern automated chemistry platforms. nih.gov This evolution is critical for accelerating discovery and development processes in the pharmaceutical and agrochemical industries.

High-Throughput Screening (HTS): In drug discovery, HTS is used to rapidly test thousands of compounds. researchgate.net When chiral molecules are involved, determining the enantiomeric excess (ee) is crucial. This compound can be used in HTS workflows to quickly derivatize arrays of chiral alcohols or amines in parallel (e.g., in 96-well plates). nih.gov The resulting diastereomeric mixtures can then be rapidly analyzed by automated chromatographic systems to determine ee, significantly speeding up the identification of successful enantioselective reactions. nih.govnih.gov

Automated Synthesis: Automated synthesis platforms, which handle reactions, workups, and purification with minimal human intervention, are becoming more common. nih.govresearchgate.net Cartridge-based systems, for example, use pre-packed reagents for specific chemical transformations. synplechem.com A "derivatization cartridge" containing this compound and necessary reagents could be developed for these platforms. synplechem.com This would enable a fully automated workflow where a newly synthesized chiral molecule is directly derivatized, purified, and analyzed for enantiopurity without manual handling. tandfonline.comrsc.orgnih.gov

Table 8.2: Suitability of this compound for Automated Platforms

| Platform | Role of this compound | Key Advantages |

| High-Throughput Screening (HTS) | Parallel derivatization of chiral compound libraries. | Fast reaction, simple procedure, reliable for ee determination. nih.govnih.gov |

| Automated Synthesis Platforms | Reagent in a "chiral analysis" module or cartridge. | Enables seamless, end-to-end synthesis and stereochemical analysis. synplechem.comnih.gov |

| Robotic Liquid Handlers | Dispensing of reagent solutions for microscale reactions. | Reduces material consumption and allows for rapid optimization of derivatization conditions. youtube.com |

The integration of this compound into these advanced platforms streamlines the chiral analysis bottleneck, freeing up researchers to focus on discovery and innovation.

Exploration of this compound in Sustainable and Green Chemistry

The principles of green chemistry encourage the use of renewable resources, waste reduction, and energy efficiency. researchgate.netnih.gov The future of this compound is intertwined with its alignment with these principles.

Renewable Feedstock: this compound is derived from camphoric acid, which can be obtained from camphor. sigmaaldrich.comnih.gov Camphor is a natural product sourced from the camphor tree, making the starting material for this chiral resolving agent renewable. This bio-based origin is a significant advantage from a green chemistry perspective. nih.gov

Challenges and Opportunities in Chiral Resolution: Classical chiral resolution, the primary application of camphanic chloride, inherently has a maximum yield of 50% for the desired enantiomer, with the other half often being discarded. wikipedia.org This can be viewed as inefficient and wasteful. However, several strategies are being explored to make this process greener:

Integration with Biocatalysis: Biocatalysis is a cornerstone of green chemistry, utilizing enzymes for highly selective transformations. nih.govnih.gov There is potential to combine the use of camphanic chloride with enzymatic processes. For instance, an enzyme could be used for the kinetic resolution of the diastereomeric esters formed from a racemic alcohol and camphanic chloride, offering a highly selective and environmentally benign separation method. Furthermore, biocatalysts could be employed to synthesize valuable chiral intermediates, a process that is becoming more common in the pharmaceutical industry. researchgate.netmdpi.com

Minimizing Solvent and Energy Use: The trend towards miniaturized and automated reaction systems, as discussed in the previous section, also contributes to green chemistry goals. chemijournal.com Performing derivatizations and separations on a microscale reduces the consumption of solvents and reagents, and automated systems can be optimized for energy efficiency. youtube.comacs.org

By leveraging its renewable origins and integrating its use with modern, efficient chemical processes like biocatalysis and automated flow chemistry, this compound can continue to be a valuable tool in a more sustainable chemical industry. chiralpedia.comnih.gov

Q & A

Q. How is (1S)-(-)-Camphanic chloride synthesized, and what purity validation methods are recommended?

Synthesis typically begins with (–)-camphanic acid, which is converted to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions . Purity is validated via:

- NMR spectroscopy : Confirm absence of residual solvents (e.g., DCM) and byproducts.

- Chiral HPLC : Verify enantiomeric purity using chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol gradients .

- Melting point analysis : Compare observed values with literature data (e.g., 98–100°C for pure this compound).

Q. What are the primary applications of this compound in chiral derivatization?

It is widely used to resolve enantiomers of amines, alcohols, and carboxylic acids via covalent bonding to the analyte, enhancing chromatographic separation. Example protocol:

Derivatization : React analyte (e.g., nicotine analogs) with this compound in dry dichloromethane (DCM) at 40°C for 2 hours.

Quenching : Add methanol to terminate the reaction.

Analysis : Use GC-MS or HPLC with polar columns (e.g., ZORBAX Eclipse Plus C18) for separation .

Q. How should researchers address solubility challenges during derivatization?

- Solvent selection : Use anhydrous DCM or THF for optimal reactivity.

- Temperature control : Maintain 35–45°C to prevent side reactions (e.g., hydrolysis).

- Stoichiometry : Use a 2:1 molar excess of this compound to analyte to ensure complete derivatization .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified using this compound, and what are common pitfalls?

Method :

- Derivatize the chiral analyte and analyze via GC-FID or HPLC-UV. Compare peak areas of diastereomers.

- Pitfalls :

Q. How do researchers resolve contradictions in reported reaction yields or enantioselectivity?

Case Study : Discrepancies in esterification yields (e.g., 60% vs. 85% in similar conditions).

Q. What advanced analytical techniques complement this compound derivatization?

- LC-MS/MS : Quantify trace enantiomers in complex matrices (e.g., plant extracts).

- Dynamic NMR : Monitor real-time reaction kinetics to optimize derivatization conditions.

- Computational modeling : Predict diastereomer stability using DFT calculations (e.g., Gaussian 16) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.